molecular formula C8H5BrF4 B1302113 5-Fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 239135-48-9

5-Fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1302113
CAS No.: 239135-48-9
M. Wt: 257.02 g/mol
InChI Key: MQZWBTRGSDOAIO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C8H5BrF4 and its molecular weight is 257.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

5-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Given the hazardous nature of 5-Fluoro-2-(trifluoromethyl)benzyl bromide, future directions may include developing safer handling and disposal methods .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(trifluoromethyl)benzyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including those involved in nucleophilic substitution reactions. The compound’s bromine atom can be replaced by nucleophiles, making it a valuable reagent in organic synthesis. Additionally, its fluorine atoms contribute to its stability and reactivity, allowing it to participate in various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of specific genes, leading to alterations in cellular functions. Moreover, it can affect cell signaling pathways by interacting with key proteins and enzymes, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom is particularly reactive, allowing it to bind with nucleophilic sites on enzymes and proteins. This binding can result in changes in enzyme activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Studies have identified threshold effects, where the compound’s impact becomes significant beyond a certain dosage, emphasizing the need for careful dosage management in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. The compound’s fluorine atoms play a crucial role in its metabolic stability, affecting the rate of its conversion and the nature of its metabolites. These interactions can influence metabolic flux and the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .

Properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZWBTRGSDOAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372158
Record name 5-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-48-9
Record name 5-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239135-48-9
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